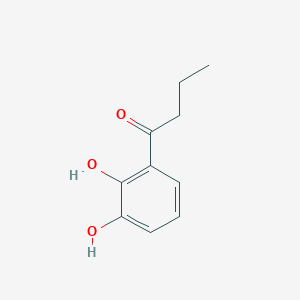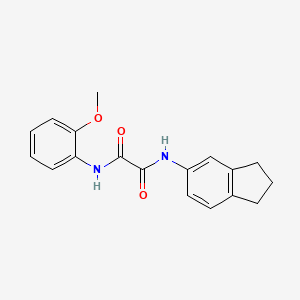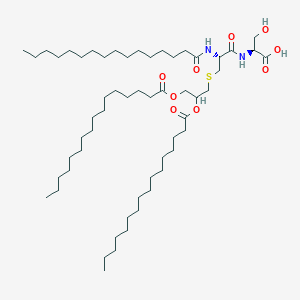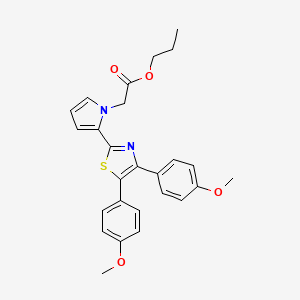![molecular formula C11H25O6PSi B14343109 Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester CAS No. 95826-04-3](/img/structure/B14343109.png)
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester is a complex organic compound with a unique structure that combines acetic acid, dimethoxyphosphinyl, triethylsilyl, and methyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions often require heating to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as the use of organosilicon reagents and phosphonylation reactions. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form acetic acid and the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or silyl groups, resulting in the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields acetic acid and an alcohol, while oxidation can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism by which acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester exerts its effects involves several molecular targets and pathways:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the release of acetic acid and an alcohol.
Oxidation Pathways: The compound can undergo oxidation, resulting in the formation of reactive intermediates that participate in further chemical transformations.
Substitution Reactions: Nucleophilic substitution at the ester or silyl groups can lead to the formation of various derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenoic acid, 3-[(dimethoxyphosphinyl)oxy]-, methyl ester: This compound shares similar functional groups and undergoes comparable chemical reactions.
Acetic acid, methyl ester: A simpler ester that also undergoes hydrolysis and oxidation reactions.
Uniqueness
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .
Eigenschaften
CAS-Nummer |
95826-04-3 |
|---|---|
Molekularformel |
C11H25O6PSi |
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
methyl 2-dimethoxyphosphoryl-2-triethylsilyloxyacetate |
InChI |
InChI=1S/C11H25O6PSi/c1-7-19(8-2,9-3)17-11(10(12)14-4)18(13,15-5)16-6/h11H,7-9H2,1-6H3 |
InChI-Schlüssel |
OXLOXNUSHIOZEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C(=O)OC)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


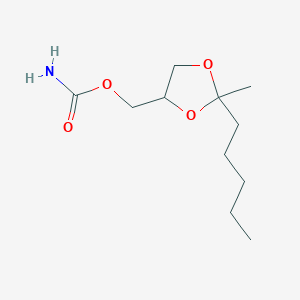
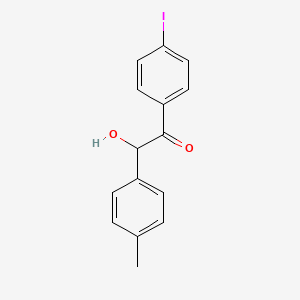
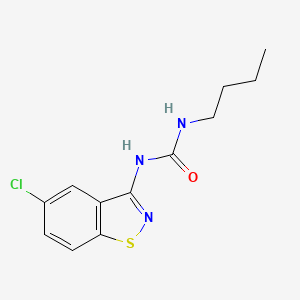
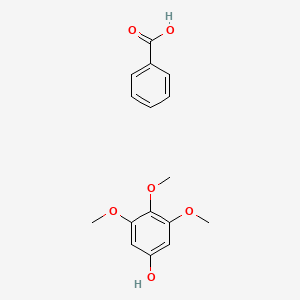

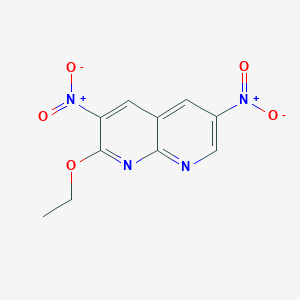
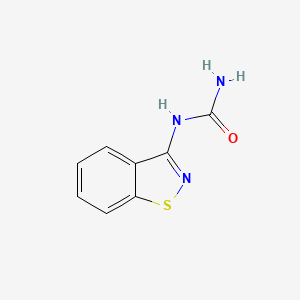

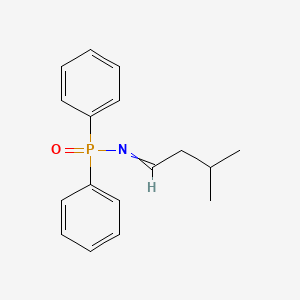
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
